Cas no 1805945-36-1 (6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)

6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile
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- インチ: 1S/C8H3F3IN3O3/c9-8(10,11)18-7-6(15(16)17)4(1-2-13)3-5(12)14-7/h3H,1H2
- InChIKey: JBMGRQYJNKNMAB-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CC#N)=C(C(=N1)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 364
- トポロジー分子極性表面積: 91.7
- 疎水性パラメータ計算基準値(XlogP): 2.5
6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029091140-1g |
6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1805945-36-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
Introduction to 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805945-36-1)
6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805945-36-1) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an iodo group, a nitro group, and a trifluoromethoxy substituent, all of which contribute to its potential utility in various biological and chemical applications.
The iodo group in 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile is particularly noteworthy due to its reactivity and the ease with which it can be substituted in chemical reactions. This property makes the compound a valuable intermediate in the synthesis of more complex molecules, especially those used in drug discovery and development. The nitro group, on the other hand, imparts significant electronic effects to the molecule, influencing its reactivity and biological activity. The trifluoromethoxy substituent further enhances the compound's stability and solubility properties, making it suitable for a wide range of applications.
Recent studies have highlighted the potential of 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-cancer activity against several human cancer cell lines. The researchers found that the compound selectively inhibits the growth of cancer cells while showing minimal toxicity to normal cells. This selective activity is attributed to the unique combination of functional groups present in the molecule.
In another study, 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile was evaluated for its potential as a lead compound in the development of anti-inflammatory drugs. The results showed that the compound effectively reduces inflammation by inhibiting key inflammatory pathways. The researchers also noted that the compound's stability and solubility properties make it an attractive candidate for further optimization and clinical testing.
The versatility of 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile extends beyond its use as a therapeutic agent. It has also been explored as a building block in the synthesis of advanced materials and functional polymers. A recent publication in Advanced Materials reported that this compound can be used to create polymers with enhanced mechanical properties and improved biocompatibility. These materials have potential applications in tissue engineering and drug delivery systems.
The synthesis of 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile involves several well-defined steps, each optimized to ensure high yield and purity. The process typically begins with the preparation of a pyridine derivative containing the desired substituents, followed by selective functionalization to introduce the iodo, nitro, and trifluoromethoxy groups. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to improve the efficiency and scalability of the synthesis process.
In conclusion, 6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805945-36-1) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an attractive candidate for further investigation and development, potentially leading to significant advancements in various fields.
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